2-(3,5-Dimethoxyphenyl)acetamide

Description

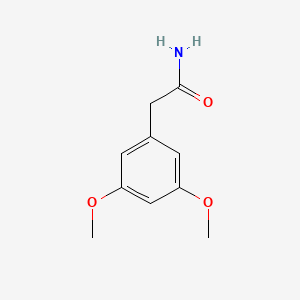

2-(3,5-Dimethoxyphenyl)acetamide is a substituted acetamide featuring a phenyl ring with methoxy groups at the 3- and 5-positions. These derivatives often retain the 3,5-dimethoxyphenylacetamide core but incorporate additional functional groups, enabling structure-activity relationship (SAR) studies. Key spectral data for derivatives include HRMS and FTIR profiles, which confirm structural integrity and regiochemistry .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO3/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H2,11,12) |

InChI Key |

GMSVYOYGGWZFNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The coumarin derivative (4fa) exhibits a strong C=O stretch at 1710 cm⁻¹, characteristic of both acetamide and coumarin carbonyl groups .

Sulfur-Containing Derivatives

Key Findings :

- Sulfur-containing derivatives often exhibit enhanced hydrogen bonding due to thioether or sulfonyl groups, as seen in crystallographic studies of related acetanilides .

- The benzofuropyrimidinyl derivative’s large aromatic system may enhance binding to hydrophobic enzyme pockets, a trait exploited in kinase inhibitors .

Nitrogen-Containing Derivatives

Key Findings :

- Pyridine N-oxide derivatives demonstrate improved solubility in polar solvents due to the hydrophilic N-oxide group .

- The methylamino-hydrochloride derivative’s ionic form may enhance bioavailability, a common strategy in prodrug design .

Halogenated and Complex Substituents

Key Findings :

- Complex substituents like nitrobenzoyl-piperazine introduce steric bulk, which could modulate receptor selectivity in drug candidates .

Structural and Physicochemical Trends

- Molecular Weight : Derivatives range from 287.10 (pyridine N-oxide) to 518.55 (cyclopentyl-nitrobenzoyl-piperazine), impacting membrane permeability and solubility.

- Hydrogen Bonding : Sulfur and nitrogen substituents enhance intermolecular interactions, as evidenced by crystallographic data .

- Biological Relevance : While direct activity data for the parent compound are absent, derivatives show roles in Hedgehog pathway inhibition (e.g., Compound 18 in ) and kinase modulation .

Notes

- The evidence lacks direct data on the unmodified this compound, necessitating inferences from its derivatives.

- Spectral and synthetic data are inconsistently reported across studies, highlighting the need for standardized characterization protocols.

- Biological activities are inferred from structural analogs; dedicated assays for the parent compound are recommended for future work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.